

Unraveling the Downstream Effects of IODVA1: A Technical Guide

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Compound of Interest

Compound Name: *OdV1*

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Introduction

IODVA1, a novel small molecule inhibitor, has emerged as a promising therapeutic candidate in the realm of oncology, particularly for Ras-driven cancers and acute lymphoblastic leukemia. This technical guide provides an in-depth overview of the downstream effects of IODVA1, focusing on its mechanism of action, impact on key signaling pathways, and the experimental methodologies used to elucidate these effects. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of IODVA1's cellular and molecular activities.

Core Mechanism of Action: Targeting the VAV3-Rac Signaling Axis

IODVA1 exerts its primary effects by directly targeting VAV3, a guanine nucleotide exchange factor (GEF) for the Rho family GTPase Rac. By binding to VAV3, IODVA1 inhibits its ability to catalyze the exchange of GDP for GTP on Rac, thereby preventing Rac activation.^[1] This targeted inhibition of the VAV3-Rac signaling axis forms the cornerstone of IODVA1's anti-cancer properties.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of IODVA1.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Cell Lines/System | Reference |
|--------------------------------|------------------------|-------------------|---------------------|
| Binding Affinity (Kd) for VAV3 | ~512 nM | Recombinant VAV3 | [1] |
| GI50 (50% Growth Inhibition) | 1 μM | ST8814 | |
| ≤ 1 μM | MCF7, MDA-MB-231, T47D | | |

Table 2: Effects on Cellular Processes

| Cellular Process | Effect | Cell Line(s) | IODVA1 Concentration | Reference |
|--------------------|-------------------------|--------------------------------|----------------------|-----------|
| Rac Activation | Dose-dependent decrease | MDA-MB-231 | 0-3 μM | |
| Cell Proliferation | Inhibition | ST8814, MCF7, MDA-MB-231, T47D | 1-3 μM | |
| Colony Formation | Significant decrease | MCF7, MDA-MB-231, T47D | 1 and 3 μM | |
| Cell Spreading | Inhibition | MCF7, MDA-MB-231 | 0.3-1 μM | |

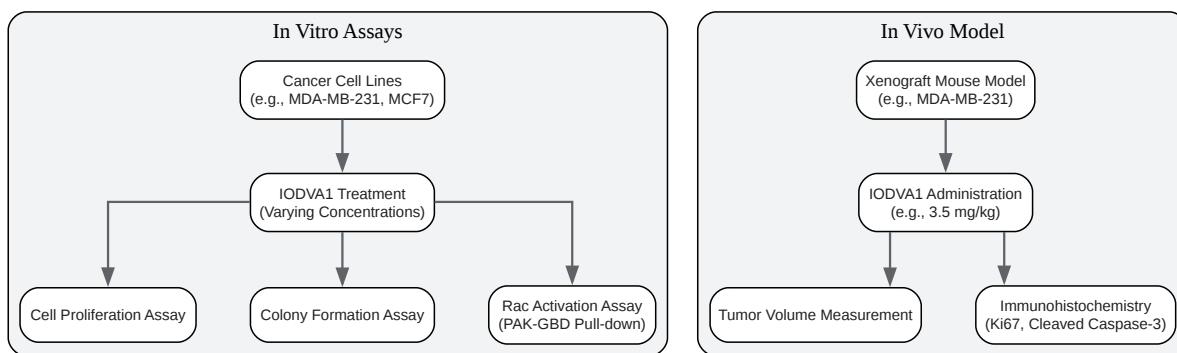
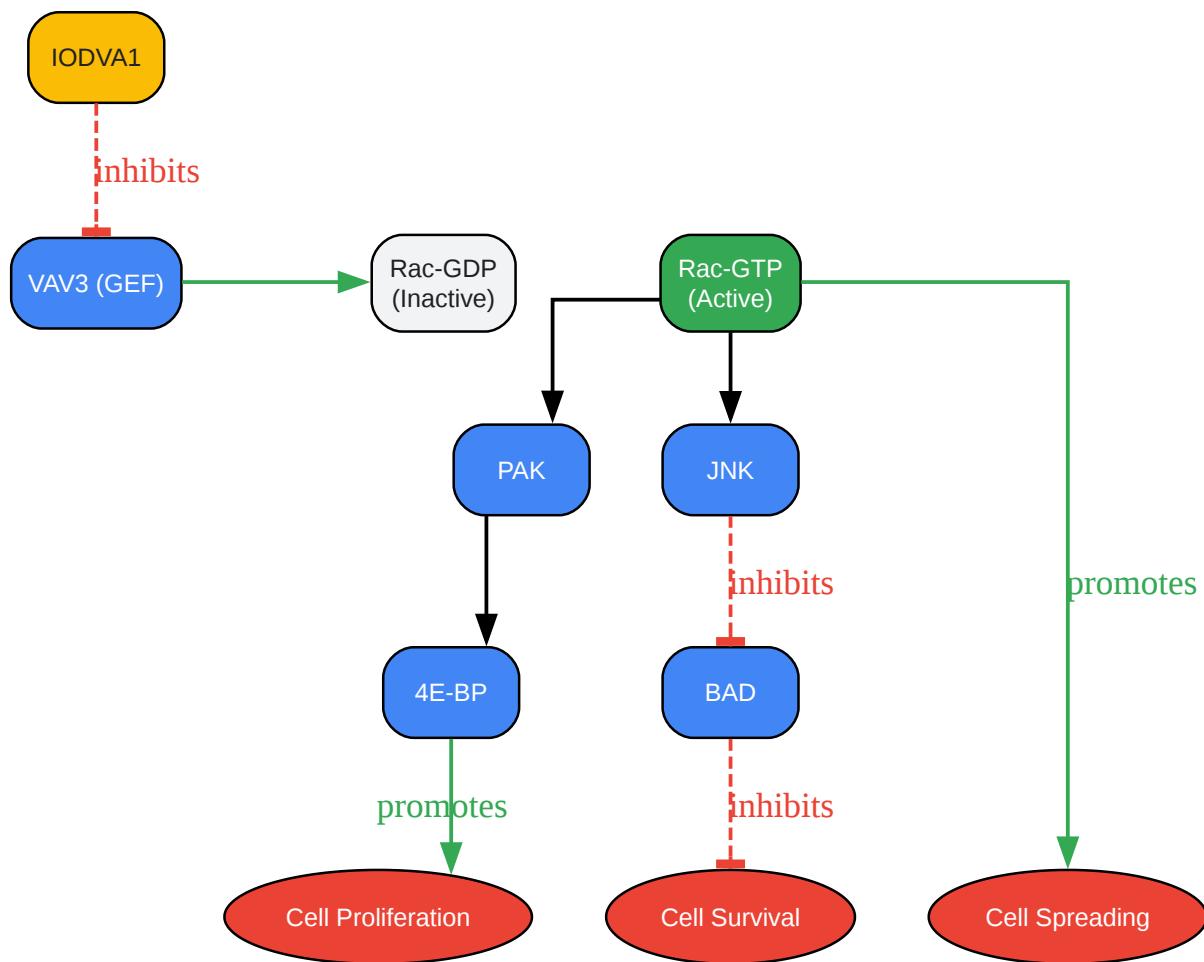
Table 3: In Vivo Efficacy in Xenograft Model

| Parameter | Observation | Model System | IODVA1 Dosage | Reference |
|-------------------------------|--|----------------------|---------------|-----------|
| Tumor Growth | Significantly impaired | MDA-MB-231 xenograft | 3.5 mg/kg | |
| Cell Proliferation (Ki67) | Significant decrease in positive cells | MDA-MB-231 xenograft | 3.5 mg/kg | |
| Apoptosis (Cleaved Caspase-3) | Increased | MDA-MB-231 xenograft | 3.5 mg/kg | |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by IODVA1 and the general workflows of the experiments used to study its effects.

Signaling Pathway of IODVA1 Action

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References

- 1. Inhibition of the RacGEF VAV3 by the small molecule IODVA1 impedes RAC signaling and overcomes resistance to tyrosine kinase inhibition in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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